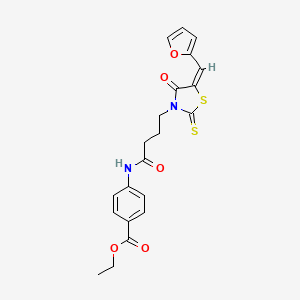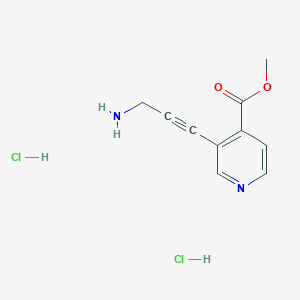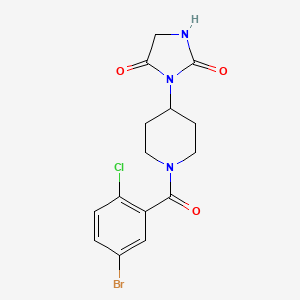
(E)-ethyl 4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones of benzaldehyde and 4-chlorobenzaldehyde to form thiazolidinones with noted antimicrobial activity. Only compounds with a methyl group at R1 were found to be active, highlighting the influence of halogen substitution on antimicrobial properties (Цялковский et al., 2005).
Anticancer and Antiangiogenic Effects
- A series of novel thioxothiazolidin-4-one derivatives were synthesized, and their anticancer and antiangiogenic effects were evaluated in a mouse model. These compounds demonstrated significant inhibition of tumor growth and endothelial proliferation, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Synthesis Techniques
- Microwave-assisted synthesis has been employed to enhance the reaction rate and improve yields for the synthesis of related thiazolidinones, showcasing the efficiency of modern synthesis methods in producing these compounds. These synthesized compounds were also evaluated for their antimicrobial activity, illustrating the practical application of microwave irradiation in accelerating chemical reactions (Sodha et al., 2003).
Inhibition of Aldose Reductase
- Oxothiazolidine derivatives have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. The study provided insights into the potential therapeutic applications of these compounds for managing long-term diabetic complications (Saeed et al., 2014).
properties
IUPAC Name |
ethyl 4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-27-20(26)14-7-9-15(10-8-14)22-18(24)6-3-11-23-19(25)17(30-21(23)29)13-16-5-4-12-28-16/h4-5,7-10,12-13H,2-3,6,11H2,1H3,(H,22,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWGAXRLWLJCDD-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579396.png)
![4-Bromo-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B2579397.png)
![2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2579398.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)


